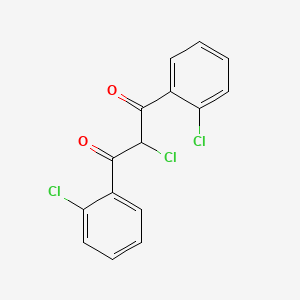
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione, also known as dicofol, is a highly effective insecticide that has been used extensively in agriculture. It is a chlorinated derivative of DDT, which was banned due to its environmental and health hazards. Dicofol has been used as a substitute for DDT, but it too has been associated with environmental and health concerns.
Mechanism of Action
Dicofol acts as a contact insecticide, meaning that it must come into contact with the insect for it to be effective. It works by disrupting the nervous system of the insect, causing paralysis and death. Dicofol is particularly effective against mites, which are known to be resistant to many other insecticides.
Biochemical and Physiological Effects
Dicofol has been shown to have a range of biochemical and physiological effects on insects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. Dicofol has also been shown to disrupt the synthesis of chitin, a key component of the exoskeleton of insects.
Advantages and Limitations for Lab Experiments
Dicofol has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests and is relatively inexpensive. However, 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione has been associated with environmental and health concerns, and its use is regulated in many countries.
Future Directions
There are several future directions for research on 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the development of new formulations of this compound that are more effective against resistant pests. Additionally, there is a need for more research on the long-term effects of this compound on the environment and human health.
Conclusion
Dicofol is a highly effective insecticide that has been used extensively in agriculture. It works by disrupting the nervous system of insects, causing paralysis and death. Dicofol has several advantages for use in laboratory experiments, but its use is regulated in many countries due to environmental and health concerns. Future research is needed to develop alternative insecticides and to better understand the long-term effects of this compound on the environment and human health.
Synthesis Methods
Dicofol is synthesized by the reaction of 2,2-bis(p-chlorophenyl)-1,1,1-trichloroethane (DDT) with potassium hydroxide in the presence of a catalytic amount of copper(II) sulfate. The reaction results in the formation of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione and potassium chloride as a byproduct.
Scientific Research Applications
Dicofol has been extensively studied for its insecticidal properties. It has been used to control a wide range of pests in agriculture, including mites, aphids, and whiteflies. Dicofol has also been studied for its potential use in the control of disease-carrying insects, such as mosquitoes.
properties
IUPAC Name |
2-chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPTHQVTZODDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

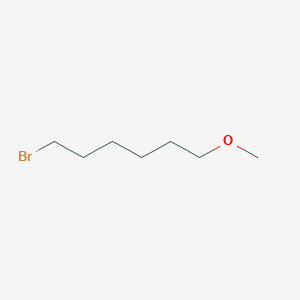

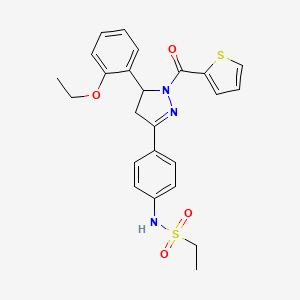
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)


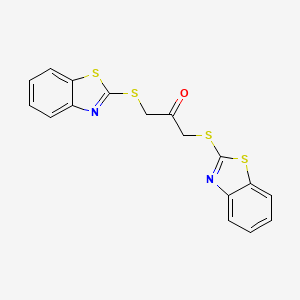
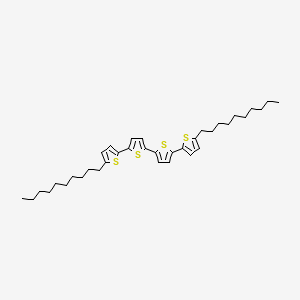
![3-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477261.png)
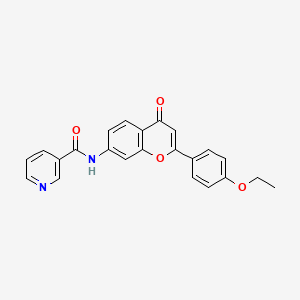
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2477263.png)
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2477264.png)
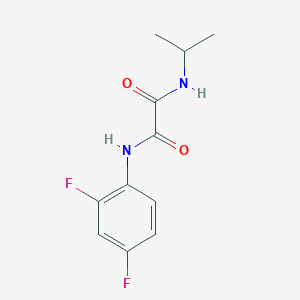
![N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2477267.png)